molecular formula C6H5Cl B131635 Chlorobenzene-13C6 CAS No. 287389-52-0

Chlorobenzene-13C6

Cat. No.: B131635
CAS No.: 287389-52-0
M. Wt: 118.51 g/mol
InChI Key: MVPPADPHJFYWMZ-IDEBNGHGSA-N
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Description

Chlorobenzene-13C6: is a chlorinated benzene compound where all six carbon atoms in the benzene ring are replaced with the carbon-13 isotope. This isotopically labeled compound has the chemical formula 13C6H5Cl and is primarily used in scientific research for tracing and analytical purposes due to its unique isotopic signature .

Preparation Methods

Synthetic Routes and Reaction Conditions: Chlorobenzene-13C6 can be synthesized through the chlorination of benzene-13C6. The process involves the substitution of a hydrogen atom in benzene-13C6 with a chlorine atom. This reaction typically requires a catalyst such as iron(III) chloride and is carried out under controlled conditions to ensure the selective formation of this compound .

Industrial Production Methods: The industrial production of this compound follows similar principles but on a larger scale. The Raschig-Hooker process is one such method, where benzene-13C6 is reacted with hydrochloric acid and oxygen in the presence of a copper or iron chloride catalyst at temperatures between 200-250°C. The resulting this compound is then purified through distillation .

Chemical Reactions Analysis

Types of Reactions: Chlorobenzene-13C6 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Nucleophilic Aromatic Substitution: Phenol-13C6, aniline-13C6.

    Electrophilic Aromatic Substitution: Nitrobenzene-13C6, sulfonylbenzene-13C6.

    Oxidation: Chlorophenol-13C6.

Scientific Research Applications

Chlorobenzene-13C6 is widely used in scientific research due to its isotopic labeling, which allows for precise tracking and analysis in various fields:

Comparison with Similar Compounds

Uniqueness: Chlorobenzene-13C6 is unique due to its specific isotopic labeling, which allows for detailed tracking and analysis in various scientific applications. Its chemical properties, such as reactivity and stability, make it a valuable tool in research compared to its brominated or iodinated counterparts .

Biological Activity

Chlorobenzene-13C6 is a chlorinated aromatic compound where all six carbon atoms in the benzene ring are replaced by the carbon-13 isotope. This isotopically labeled compound, with the formula C613H5Cl\text{C}_6^{13}\text{H}_5\text{Cl}, is primarily utilized in scientific research for tracing and analytical purposes due to its unique isotopic signature. Understanding its biological activity is essential for applications in environmental science, toxicology, and pharmacokinetics.

Biological Activity Overview

This compound shares many characteristics with its parent compound, chlorobenzene, particularly regarding its metabolic pathways and interactions with biological systems. Research indicates that chlorobenzenes can be metabolized by specific bacterial strains, leading to various biochemical transformations.

  • Biodegradation Pathways :
    • Chlorobenzene undergoes biodegradation through modified ortho-pathways involving key enzymes such as chlorobenzene dioxygenase and cis-chlorobenzene dihydrodiol dehydrogenase. These enzymes facilitate the transformation of chlorobenzene into less harmful products like 3-chlorocatechol .
  • Microbial Metabolism :
    • Studies have shown that indigenous bacteria can metabolize chlorobenzene efficiently. For instance, in constructed wetlands designed for groundwater treatment, significant degradation of chlorobenzene was observed, indicating a predominance of anaerobic pathways . The incorporation of chlorobenzene-derived carbon into bacterial fatty acids further supports this metabolic activity.
  • Cellular Effects :
    • While the precise cellular effects of this compound are not fully understood, it is known that chlorinated compounds can influence various cellular processes. The degradation products may affect cell function and viability, which necessitates further investigation into their cytotoxicity and potential therapeutic uses.

Toxicological Profile

Chlorobenzene is recognized for its potential toxicity in humans and other organisms. Exposure can lead to various health issues, including respiratory problems and liver damage. The isotopic variant this compound retains similar toxicological properties but allows for more precise tracking in studies due to its unique isotopic signature .

Environmental Impact Studies

  • Anaerobic Degradation :
    • A study by Braeckevelt et al. (2007) demonstrated that in anaerobic environments, chlorobenzene degradation can occur more rapidly than previously expected. The study found that as chlorobenzene concentration decreased, there was a corresponding increase in the enrichment of 13C^{13}C isotopes, indicating effective microbial metabolism .
  • Natural Attenuation :
    • In a contaminated aquifer study, researchers observed natural attenuation of 13C^{13}C-labeled chlorobenzene, confirming its transformation into less harmful substances through microbial action . This finding highlights the potential for bioremediation strategies utilizing naturally occurring bacteria.

Pharmacokinetic Applications

This compound is also employed in pharmacokinetic studies to understand how chlorinated aromatic compounds are distributed and metabolized in biological systems. Its isotopic labeling allows researchers to trace the compound's fate within living organisms, providing insights into absorption, distribution, metabolism, and excretion (ADME) profiles.

Data Table: Comparison of Biological Activity

CompoundBiological ActivityKey Studies
ChlorobenzeneToxicity; potential carcinogenic effectsATSDR Toxicological Profile
This compoundSimilar metabolic pathways; tracer useBraeckevelt et al., 2007; Nijenhuis et al., 2007
Other Isotopically Labeled CompoundsVaries by substituent; used in similar studiesBenchChem Database

Properties

IUPAC Name

chloro(1,2,3,4,5,6-13C6)cyclohexatriene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5Cl/c7-6-4-2-1-3-5-6/h1-5H/i1+1,2+1,3+1,4+1,5+1,6+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVPPADPHJFYWMZ-IDEBNGHGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13CH]1=[13CH][13CH]=[13C]([13CH]=[13CH]1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60583925
Record name 1-Chloro(~13~C_6_)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60583925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

118.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

287389-52-0
Record name 1-Chloro(~13~C_6_)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60583925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 287389-52-0
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

A pre-mix of acrylonitrile/cyclohexanol (13.3 g/25.1 g) and concentrated sulfuric acid (51.1 g) were added through two addition funnels into a flask containing chlorobenzene (60 g) at 45°-55° C. The mixture was then heated to 60°-70° C. for 3-5 hours and cooled to 20° C. when water (150 g) was added slowly. After 30 minutes stirring, thiourea (19 g) was added and the mixture brought to 60° C. for 1 hour. On cooling to 20° C., caustic (50%, 80 g) was added between 20b 60° C. C under nitrogen and held at 60° C. for 1 hour. The organic layer was separated and washed with warm water to yield 33.9 of N-cyclohexyl-3-mercaptopropionamide in chlorobenzene (72.4% yield).
Name
acrylonitrile cyclohexanol
Quantity
13.3 g
Type
reactant
Reaction Step One
Quantity
51.1 g
Type
reactant
Reaction Step One
Quantity
60 g
Type
reactant
Reaction Step Two
Quantity
19 g
Type
reactant
Reaction Step Three
[Compound]
Name
20b
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
150 g
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Chlorobenzene-13C6
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Chlorobenzene-13C6
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Chlorobenzene-13C6
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Chlorobenzene-13C6
Reactant of Route 6
Chlorobenzene-13C6
Customer
Q & A

Q1: What is the significance of using Chlorobenzene-13C6 in the synthesis of labeled DNAN?

A1: this compound serves as the crucial starting material for synthesizing ,-labeled DNAN. The use of this compound, where all six carbon atoms are replaced with the stable isotope Carbon-13, allows researchers to track the fate of DNAN in the environment. This isotopic labeling enables sensitive detection and differentiation of the synthesized DNAN from naturally occurring DNAN in environmental samples. []

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